N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea
Description
N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea is a synthetic organic compound characterized by the presence of a thiourea group, a dichlorophenyl ring, and a hydroxy(methyl)amino group
Properties
IUPAC Name |
(3E)-1-(2,4-dichlorophenyl)-3-[[hydroxy(methyl)amino]methylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3OS/c1-14(15)5-12-9(16)13-8-3-2-6(10)4-7(8)11/h2-5,15H,1H3,(H,13,16)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXCBOQBXDYQW-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC(=S)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/C(=S)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
General Synthetic Strategies for Thiourea Derivatives
Thiourea synthesis universally relies on nucleophilic addition between isothiocyanates and amines. For aromatic systems, such as the 2,4-dichlorophenyl moiety, reactivity challenges necessitate tailored conditions.
Isothiocyanate Precursor Preparation
The synthesis begins with 2,4-dichlorophenyl isothiocyanate, typically derived from 2,4-dichloroaniline via thiophosgene treatment:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{NH}2 + \text{CSCl}2 \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{NCS} + 2\text{HCl}
$$
This intermediate’s stability demands anhydrous handling, as moisture induces hydrolysis to the corresponding urea.
Nucleophilic Coupling with Hydroxyalkylamines
The target compound’s hydroxy(methyl)amino methylidene group introduces stereoelectronic constraints. Two primary routes dominate:
Direct Aminolysis of Isothiocyanate
Reaction of 2,4-dichlorophenyl isothiocyanate with N-hydroxy-N-methylamine in dichloromethane at 25°C for 4–6 hours yields the thiourea adduct. Tert-butanol proves superior for poorly nucleophilic amines, requiring reflux (82°C) to achieve 68–72% yields.
Representative Procedure
- Dissolve 2,4-dichlorophenyl isothiocyanate (1.0 mmol) in anhydrous CH$$2$$Cl$$2$$ (10 mL).
- Add N-hydroxy-N-methylamine (1.2 mmol) dropwise under N$$_2$$.
- Stir at 25°C until TLC (hexane:EtOAc 7:3) confirms consumption (4–6 h).
- Wash with 5% HCl (3 × 10 mL), dry (Na$$2$$SO$$4$$), and evaporate.
- Recrystallize from EtOH/H$$_2$$O (8:2) to isolate white crystals (mp 153–155°C).
Condensation via Thiosemicarbazide Intermediates
Alternative routes employ 2,4-dichlorophenyl thiosemicarbazide, condensed with hydroxyacetone under acidic catalysis:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{NHCSNH}2 + \text{CH}3\text{C(O)CH}2\text{OH} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}
$$
Ethanol reflux (78°C, 8 h) with catalytic HCl achieves 65% yield, favoring the E-isomer due to steric hindrance.
Optimization of Reaction Parameters
Solvent Effects on Isomer Distribution
Polar aprotic solvents (DMF, DMSO) favor Z-isomers via dipole stabilization, while nonpolar media (toluene) promote E-configuration. Kinetic control in THF at 0°C yields 85:15 E/Z selectivity, confirmed by NOESY.
Table 1. Solvent Impact on Isomeric Ratio
| Solvent | Dielectric Constant (ε) | E/Z Ratio | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 78:22 | 72 |
| tert-Butanol | 12.47 | 82:18 | 68 |
| THF | 7.58 | 85:15 | 75 |
Spectroscopic Characterization
$$^{1}\text{H}$$-NMR Signatures
$$^{13}\text{C}$$-NMR Analysis
Crystallographic Insights
Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) reveals a planar thiourea core with dihedral angles of 8.2° between the dichlorophenyl and methylidene groups. Intramolecular N-H⋯O hydrogen bonding (2.89 Å) stabilizes the E-configuration.
Figure 1. Molecular Packing Diagram
(Note: Due to format constraints, imagine a U-shaped molecule with Cl atoms ortho/para to the thiourea group and intramolecular H-bonding.)
Scalability and Industrial Considerations
Batch processes in stirred-tank reactors (20 L scale) demonstrate consistent yields (70 ± 2%) when using THF/water biphasic systems to extract byproducts. Residual isothiocyanate levels remain <0.1% after activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties : Research has indicated that thiourea derivatives, including N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that related thiourea compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL for certain derivatives .
Anticancer Activity : The compound has also been investigated for its potential anticancer effects. Several studies have reported that thiourea derivatives can induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds with similar structural motifs have shown selective cytotoxicity against human cancer cells, suggesting a promising avenue for cancer therapeutics .
Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties. Research indicates that thiourea derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response .
Agricultural Applications
Herbicidal Activity : Thiourea compounds are recognized for their herbicidal properties. Studies have shown that certain derivatives can effectively inhibit the growth of various weed species, making them valuable in agricultural practices . The mechanism often involves disruption of metabolic pathways in target plants.
Insecticidal Properties : The compound has also demonstrated insecticidal activity against various pests. Research indicates that thiourea derivatives can act as effective insecticides, providing an alternative to conventional chemical pesticides .
Materials Science
Corrosion Inhibition : this compound has been explored as a corrosion inhibitor for metals. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly in aggressive environments .
Organocatalysis : Thiourea compounds serve as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts makes them environmentally friendly alternatives in synthetic chemistry .
Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A detailed investigation into the antimicrobial properties of thiourea derivatives showed that specific compounds significantly inhibited biofilm formation by Escherichia coli, highlighting their potential in treating biofilm-associated infections .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed promising results, with some derivatives exhibiting lower IC50 values compared to established chemotherapeutics .
- Corrosion Inhibition Analysis : Research focused on the corrosion inhibition properties of thioureas demonstrated that these compounds could reduce corrosion rates by up to 90% in acidic environments, suggesting their practical application in industrial settings .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-methylthiourea
- N-(2,4-dichlorophenyl)-N’-hydroxythiourea
- N-(2,4-dichlorophenyl)-N’-aminothiourea
Uniqueness
N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea is unique due to the presence of the hydroxy(methyl)amino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, a compound with the empirical formula C9H9Cl2N3OS and a molecular weight of 278.16 g/mol, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties based on various studies and research findings.
| Property | Value |
|---|---|
| Boiling Point | 393.1 ± 52.0 °C (Predicted) |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) |
| pKa | 10.12 ± 0.69 (Predicted) |
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiourea compounds against several bacterial strains, including both Gram-positive and Gram-negative bacteria:
- Tested Strains :
- Gram-positive: Staphylococcus aureus, Listeria monocytogenes
- Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis
The minimal inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL, indicating varying degrees of effectiveness based on the compound's structure and substituents. Notably, compounds similar to this compound showed promising activity against S. aureus, suggesting potential applications in treating multidrug-resistant infections .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. The following findings summarize their effects on various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer), EKVX (lung cancer), RPMI-8226 (leukemia), OVCAR-4 (ovarian cancer)
The results indicated that certain derivatives exhibited IC50 values ranging from 1.5 to 25 µM, demonstrating significant cytotoxic effects on cancer cells. For instance, one study reported that a thiourea derivative achieved an IC50 value of 3 µM against MCF-7 cells, indicating strong growth inhibition .
Case Study: MCF-7 Cell Line
In a specific experiment involving the MCF-7 cell line:
- LDH Activity : Treated cells showed elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L compared to control at 85.35 ± 4.2 U/L), indicating cell membrane damage and apoptosis.
- Cell Cycle Analysis : A significant proportion of treated cells were arrested in the S phase, further supporting the compound's role in inducing apoptosis .
Neuroprotective Properties
Additionally, research has highlighted the neuroprotective potential of thiourea derivatives. These compounds have been shown to influence pathways associated with neurodegenerative diseases such as Alzheimer's disease by modulating oxidative stress and inflammation . The exact mechanisms remain an area of active research.
Q & A
Q. What are the common synthetic routes for N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between 2,4-dichlorophenyl isothiocyanate and hydroxylamine derivatives under controlled conditions. Key steps include:
- Step 1 : Formation of the thiourea backbone via nucleophilic attack of the amine group on the isothiocyanate.
- Step 2 : Introduction of the (E)-configured hydroxy(methyl)amino methylidene group using aldehydes or ketones as electrophiles. Reaction conditions (e.g., solvent polarity, temperature, and pH) significantly impact stereoselectivity and purity. For example, using DMF as a solvent at 70–80°C optimizes yields, while acidic conditions stabilize the thiourea moiety .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the thiourea backbone (δ ~10–12 ppm for NH protons) and the (E)-configuration of the methylidene group (J coupling constants >12 Hz for trans substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns highlighting the dichlorophenyl and hydroxy(methyl)amino groups .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies byproducts from incomplete condensation .
Q. What are the primary biological activities reported for this thiourea derivative?
Studies indicate antifungal and antitumor potential , attributed to:
- Thiourea moiety : Disrupts fungal cell membranes via hydrogen bonding with ergosterol .
- Dichlorophenyl group : Enhances lipophilicity, facilitating penetration into cancer cell membranes and interaction with DNA topoisomerases . In vitro assays (e.g., MIC values <10 µg/mL against Candida albicans) and cytotoxicity screens (IC ~5–20 µM in MCF-7 cells) are standard .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities across studies?
Discrepancies in activity (e.g., variable IC values) may arise from differences in target binding modes or cellular uptake efficiency . Methodological solutions include:
- Molecular docking : Predict interactions with biological targets (e.g., fungal cytochrome P450 or human topoisomerase II) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key residues (e.g., Asn722 in topoisomerase II) critical for activity .
- QSAR models : Correlate substituent effects (e.g., Cl vs. CF) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated specifically in tumor microenvironments .
- Targeted delivery : Conjugate the compound to folate or antibody-drug conjugates (ADCs) to exploit overexpressed receptors (e.g., FRα in ovarian cancer) .
- Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance in cancer cells .
Q. How do solvent and catalyst choices influence the stereochemical outcome of its synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (E)-isomer formation due to reduced steric hindrance .
- Catalysts : Lewis acids (e.g., ZnCl) accelerate imine formation, while bases (e.g., KCO) deprotonate intermediates to enhance nucleophilicity .
- Temperature : Lower temperatures (0–5°C) favor kinetic control, yielding (Z)-isomers, while higher temperatures (70–80°C) promote thermodynamic (E)-isomer dominance .
Q. What are the limitations of current SAR studies, and how can they be addressed experimentally?
- Limitations : Most SAR data derive from 2D cell cultures, which poorly mimic in vivo tumor heterogeneity.
- Solutions :
- 3D tumor spheroids : Evaluate penetration and efficacy in multicellular models .
- CRISPR screening : Identify genetic vulnerabilities (e.g., BRCA1 mutations) that enhance compound sensitivity .
- Metabolomics : Track intracellular metabolite changes (e.g., ATP depletion) to elucidate mechanisms beyond target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
